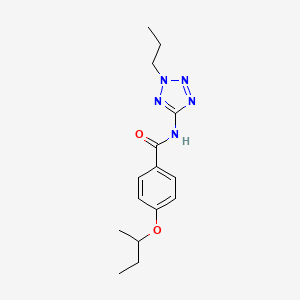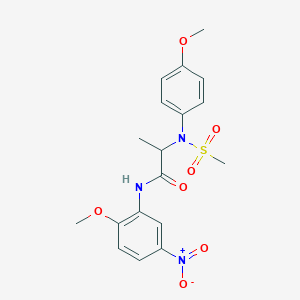![molecular formula C20H24IN3O4S B4071483 N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071483.png)
N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
N-(sec-butyl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib is a multi-targeted kinase inhibitor that acts by inhibiting the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival. Additionally, we will explore several future directions for Sorafenib research.
Mécanisme D'action
Sorafenib acts as a multi-targeted kinase inhibitor, inhibiting the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival. It inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these signaling pathways, Sorafenib can inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can inhibit cancer cell growth and proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Additionally, Sorafenib has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Sorafenib for lab experiments is its multi-targeted kinase inhibition activity, which allows for the inhibition of several key signaling pathways involved in cancer cell growth, proliferation, and survival. Additionally, Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment, making it a well-known and widely used drug. However, one of the limitations of Sorafenib for lab experiments is its potential toxicity and side effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for Sorafenib research. One direction is the development of Sorafenib analogs with improved potency and selectivity. Another direction is the investigation of Sorafenib in combination with other drugs or therapies for cancer treatment. Additionally, Sorafenib has been shown to have potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders, and further research in these areas may be warranted. Finally, the investigation of Sorafenib in combination with immunotherapy may be a promising direction for future research.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth, proliferation, and survival, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-butan-2-yl-2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24IN3O4S/c1-4-14(2)22-20(26)17-7-5-6-8-18(17)23-19(25)13-24(29(3,27)28)16-11-9-15(21)10-12-16/h5-12,14H,4,13H2,1-3H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGDHVLCYFMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



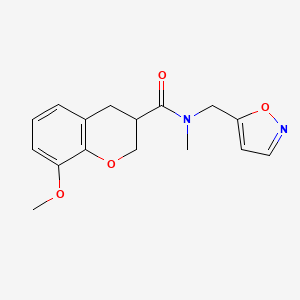
![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)
![9-(3-fluorophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4071424.png)
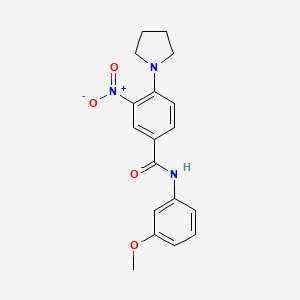
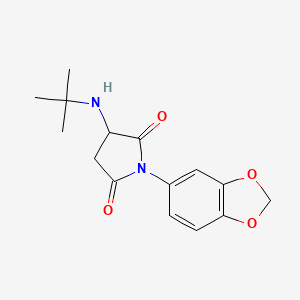
![6-amino-4-(3,4-diethoxy-5-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071441.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071449.png)
![N-benzyl-N-methyl-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4071457.png)
![3-chloro-4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4071461.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4071462.png)
![(1,2-dimethylpropyl)(2-furylmethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B4071490.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4071503.png)
